4-[(E)-3-(4-ethylpiperazin-1-yl)prop-1-enyl]-N,N-dimethylaniline
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Overview
Description
4-[(E)-3-(4-ethylpiperazin-1-yl)prop-1-enyl]-N,N-dimethylaniline is a synthetic organic compound characterized by its complex structure, which includes an ethylpiperazine moiety and a dimethylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(4-ethylpiperazin-1-yl)prop-1-enyl]-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylpiperazine and N,N-dimethylaniline.
Formation of the Enamine: The enamine intermediate is formed by reacting 4-ethylpiperazine with an appropriate aldehyde or ketone under basic conditions.
Coupling Reaction: The enamine intermediate is then coupled with N,N-dimethylaniline using a suitable coupling reagent such as a palladium catalyst under inert atmosphere conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-(4-ethylpiperazin-1-yl)prop-1-enyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-[(E)-3-(4-ethylpiperazin-1-yl)prop-1-enyl]-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of antipsychotic and antimicrobial agents.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Chemical Research: It serves as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(4-ethylpiperazin-1-yl)prop-1-enyl]-N,N-dimethylaniline involves:
Molecular Targets: The compound interacts with specific molecular targets such as receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways by binding to receptors or inhibiting enzyme activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethylpiperazin-1-yl)butan-1-amine
- 1-Ethylpiperazine
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
4-[(E)-3-(4-ethylpiperazin-1-yl)prop-1-enyl]-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of an ethylpiperazine moiety with a dimethylaniline group sets it apart from other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(E)-3-(4-ethylpiperazin-1-yl)prop-1-enyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-4-19-12-14-20(15-13-19)11-5-6-16-7-9-17(10-8-16)18(2)3/h5-10H,4,11-15H2,1-3H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMFTOZHMMQCGJ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC=CC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C=C/C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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